molecular formula C17H18N6O2S B2760340 2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 891112-08-6

2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2760340
CAS RN: 891112-08-6
M. Wt: 370.43
InChI Key: UTPIDRNJJFRKSE-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It contains a triazole ring, which is known for its versatile biological activities . The compound also contains a pyridazin ring and a pyridin ring, which are common structures in many pharmaceutical compounds .


Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The compound’s molecular structure can be inferred from its name and the structures of similar compounds. It likely contains a triazolo[4,3-b]pyridazin ring attached to a pyridin ring via a sulfur atom, and an acetamide group attached to a tetrahydrofuran ring .

Scientific Research Applications

Future Directions

The compound could be explored for its potential biological activities, given the known activities of similar compounds . Further studies could also focus on its synthesis and the development of derivatives with enhanced properties.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c24-16(19-10-13-2-1-9-25-13)11-26-17-21-20-15-4-3-14(22-23(15)17)12-5-7-18-8-6-12/h3-8,13H,1-2,9-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPIDRNJJFRKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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